3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-5-ethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the bromine atom with an amine results in the formation of an amino derivative .
Scientific Research Applications
3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.
3,5-Diarylated pyrazolo[1,5-a]pyrimidines: Used in various chemical reactions
Uniqueness
3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C8H8BrN3O2 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-bromo-6-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-2-4-7(13)11-6-5(9)3-10-12(6)8(4)14/h3,14H,2H2,1H3,(H,11,13) |
InChI Key |
FBQWVHNGEHOQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)NC1=O)O |
Origin of Product |
United States |
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